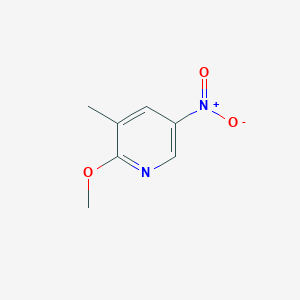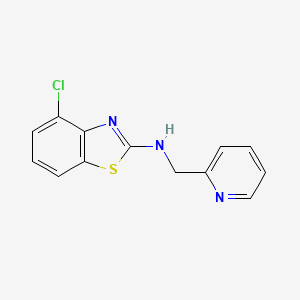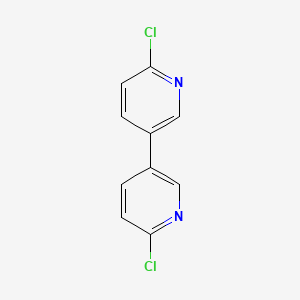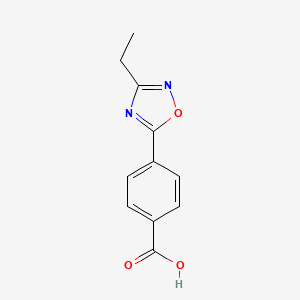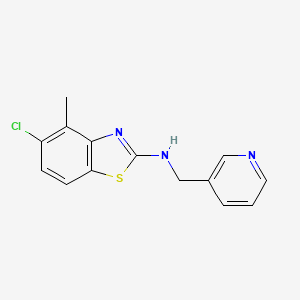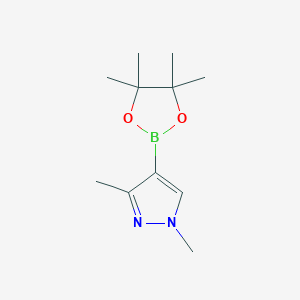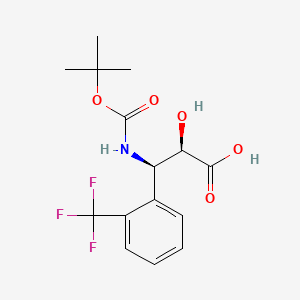
2-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-indole dihydrochloride
Descripción general
Descripción
2-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-indole dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. This compound is a derivative of indole and has a piperidine ring attached to it. It is also known as MPDI dihydrochloride.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Reactions with Various Agents : 2-Methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-indole dihydrochloride reacts with pyridine, piperidine, N-alkylpiperidines, and dimethylformamide, resulting in dehydrohalogenation and halogen substitution products. The ratio of these products depends on the reagent structure (Mazgarova, Absalyamova, & Gataullin, 2012).
- Synthesis of Novel Compounds : This compound is used in synthesizing new indole derivatives, such as 1-Methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole, which has shown high cytotoxic potential against leukemia cell lines (Guillon, Savrimoutou, Rubio, & Desplat, 2018).
Biological and Pharmacological Studies
- Cytotoxic Potential : The compound's derivatives demonstrate significant cytotoxic potential against various cancer cell lines, emphasizing its relevance in cancer research and potential therapeutic applications (Guillon et al., 2018).
- Cholinesterase and Monoamine Oxidase Inhibition : Some derivatives of 2-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-indole dihydrochloride act as dual inhibitors of cholinesterase and monoamine oxidase, indicating potential for treating neurodegenerative diseases (Bautista-Aguilera et al., 2014).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : Alkylated indoles derivatives, including those containing the piperidin-4-yl group, have shown effectiveness in inhibiting corrosion of mild steel in acidic environments, demonstrating the compound's utility in industrial applications (Verma et al., 2016).
Synthesis of Ligands for Treatment of Cognitive Disorders
- Selective 5-HT6R Ligands : Derivatives of this compound have been developed as selective ligands for the 5-HT6 receptor, demonstrating potential in the treatment of cognitive disorders. These derivatives show promising pharmacokinetic profiles and in vivo activity in animal models (Nirogi, Bandyala, Gangadasari, & Khagga, 2016).
Antimicrobial Activities
- Novel Indole Derivatives with Antimicrobial Properties : The compound has been used to synthesize new indole derivatives with significant antimicrobial activities, broadening its scope of application in medicinal chemistry and pharmacology (Anekal & Biradar, 2012).
Propiedades
IUPAC Name |
2-methyl-1-piperidin-4-yl-2,3-dihydroindole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-11-10-12-4-2-3-5-14(12)16(11)13-6-8-15-9-7-13;;/h2-5,11,13,15H,6-10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITKQSSMDHKLOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C3CCNCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-indole dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




